[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1807888-09-0
VCID: VC2583867
InChI: InChI=1S/C6H13NO.ClH/c1-5-2-3-6(4-8)7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
SMILES: CC1CCC(N1)CO.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol

[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride

CAS No.: 1807888-09-0

Cat. No.: VC2583867

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride - 1807888-09-0

Specification

CAS No. 1807888-09-0
Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
IUPAC Name [(2R,5R)-5-methylpyrrolidin-2-yl]methanol;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c1-5-2-3-6(4-8)7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Standard InChI Key HLMDPWNDWJOGDY-KGZKBUQUSA-N
Isomeric SMILES C[C@@H]1CC[C@@H](N1)CO.Cl
SMILES CC1CCC(N1)CO.Cl
Canonical SMILES CC1CCC(N1)CO.Cl

Introduction

Chemical Properties

Physical and Chemical Data

Based on extrapolation from related compounds, particularly the stereoisomer ((2S,5S)-5-Methylpyrrolidin-2-yl)methanol hydrochloride, the following physical and chemical properties can be anticipated:

PropertyExpected ValueSource/Inference
Molecular FormulaC6H14ClNOBased on parent compound with HCl
Molecular Weight151.63 g/molCalculated from atomic weights
Physical StateCrystalline solidTypical for hydrochloride salts
SolubilitySoluble in water and polar organic solventsCharacteristic of hydrochloride salts
Optical RotationOptically active (specific value undetermined)Due to presence of chiral centers
StabilityStable under standard conditions; sensitive to moistureInferred from related compounds

The hydrochloride salt formation typically enhances water solubility compared to the free base form, making it potentially more suitable for certain pharmaceutical and research applications.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides valuable insights into the expected properties of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
[(2R,5R)-5-methylpyrrolidin-2-yl]methanolC6H13NO115.17 g/molFree base form (non-salt)
((2S,5S)-5-Methylpyrrolidin-2-yl)methanol hydrochlorideC6H14ClNO151.63 g/molOpposite stereochemistry at both chiral centers
((2R,5R)-5-METHYLPIPERAZIN-2-YL)METHANOL HCLC6H15ClN2O166.65 g/molContains piperazine instead of pyrrolidine ring
[(2R,5R)-5-methyloxan-2-yl]methanolC7H14O2130.19 g/molContains tetrahydropyran ring instead of pyrrolidine
rac-[(2R,5S)-5-methylpiperidin-2-yl]methanol hydrochlorideC7H16ClNO165.66 g/molPiperidin ring with different stereochemistry

This comparison highlights how subtle structural variations impact molecular properties. The stereochemistry at positions 2 and 5, as well as the ring system (pyrrolidine vs. piperazine vs. piperidine), significantly influence the compound's behavior in chemical reactions and biological systems.

Synthesis Methods

Purification Techniques

The purification of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride would likely employ several techniques to ensure high purity:

  • Recrystallization from appropriate solvent systems (e.g., alcohol/ether mixtures)

  • Chromatographic methods:

    • Column chromatography for initial purification

    • Thin-layer chromatography (TLC) for monitoring purity

  • Formation of crystalline derivatives for resolution of stereoisomers if needed

  • Analytical verification of purity:

    • Nuclear magnetic resonance (NMR) spectroscopy

    • High-performance liquid chromatography (HPLC)

    • Elemental analysis

Synthetic Challenges

The synthesis of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride presents several challenges that would need to be addressed:

  • Stereocontrol: Maintaining the integrity of both chiral centers during synthesis to ensure the (2R,5R) configuration

  • Regioselectivity: Controlling the position of functional group transformations

  • Racemization: Preventing racemization of chiral centers under reaction conditions

  • Purification: Separating the target compound from stereoisomers and other impurities

These challenges would require careful selection of reaction conditions, catalysts, and purification methods to achieve the desired stereochemical outcome.

Applications and Significance

Research Applications

[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride has several potential applications in research settings:

  • Chiral building block in organic synthesis:

    • Construction of more complex molecules with defined stereochemistry

    • Development of stereoselective reactions

    • Synthesis of natural product analogues

  • Medicinal chemistry:

    • Structure-activity relationship studies

    • Pharmacophore development

    • Design of novel therapeutic agents

  • Crystallographic studies:

    • Investigation of hydrogen bonding patterns

    • Analysis of crystal packing arrangements

    • Study of structure-property relationships

  • Analytical standards:

    • Reference material for chromatographic methods

    • Calibration standards for spectroscopic techniques

    • Quality control in pharmaceutical analysis

Synthetic Utility

In synthetic organic chemistry, [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride may serve as:

  • A chiral auxiliary for stereoselective transformations

  • A versatile intermediate in the synthesis of more complex pyrrolidine derivatives

  • A source of defined stereochemistry for asymmetric synthesis

  • A model compound for studying reaction mechanisms

Its utility stems from the specific stereochemistry and the functional groups present, which provide handles for further chemical transformations while maintaining stereochemical integrity.

Structural Analysis

Molecular Interactions

The functional groups in [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride enable various molecular interactions that influence its chemical and physical properties:

  • Ionic interactions: The protonated pyrrolidine nitrogen forms an ionic bond with the chloride counter-ion

  • Hydrogen bonding:

    • The hydroxyl group can serve as both hydrogen bond donor and acceptor

    • The protonated nitrogen can act as a hydrogen bond donor

  • Hydrophobic interactions: The methyl group and pyrrolidine ring can engage in hydrophobic interactions

  • Stereochemical effects: The (2R,5R) configuration creates a specific spatial arrangement of these interaction sites, differentiating it from stereoisomers

These molecular interactions would influence the compound's solubility, crystal structure, and behavior in chemical and biological systems.

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